molecular formula C21H23NO2 B585943 Dapoxetina N-óxido (90 por ciento) CAS No. 1346603-24-4

Dapoxetina N-óxido (90 por ciento)

Número de catálogo: B585943
Número CAS: 1346603-24-4
Peso molecular: 321.42
Clave InChI: LVJBASLGSATTOZ-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dapoxetine N-Oxide is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation. Dapoxetine N-Oxide is formed as a metabolite during the biotransformation of dapoxetine in the liver and kidneys. It is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound.

Aplicaciones Científicas De Investigación

Dapoxetine N-Oxide has several applications in scientific research:

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method is the reaction of dapoxetine with peracids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the selective formation of the N-oxide without over-oxidation.

Industrial Production Methods: In an industrial setting, the production of dapoxetine N-Oxide can be scaled up by optimizing the reaction parameters such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to achieve the desired purity level of 90 percent .

Análisis De Reacciones Químicas

Types of Reactions: Dapoxetine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., perbenzoic acid, peroxyacetic acid) in organic solvents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Higher oxidized derivatives of dapoxetine.

    Reduction: Dapoxetine.

    Substitution: Various substituted dapoxetine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

    Dapoxetine: The parent compound, a selective serotonin reuptake inhibitor.

    Desmethyldapoxetine: A metabolite formed by the demethylation of dapoxetine.

    Didesmethyldapoxetine: Another metabolite formed by further demethylation.

Comparison:

Actividad Biológica

Dapoxetine N-Oxide (90%) is a significant metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) specifically designed for the treatment of premature ejaculation (PE). Understanding the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and therapeutic implications, is crucial for both clinical applications and further research.

  • Molecular Formula : C21_{21}H23_{23}N2_2O2_2
  • Molecular Weight : 321.41 g/mol
  • Purity : >95% (HPLC)

Pharmacokinetics

Dapoxetine is rapidly absorbed and eliminated from the body, which is a defining characteristic that differentiates it from other SSRIs. The pharmacokinetic profile reveals:

  • Peak Plasma Concentration : Achieved approximately 1 hour post-administration.
  • Initial Half-Life : Ranges from 1.31 to 1.42 hours for doses of 30 mg and 60 mg, respectively.
  • Terminal Half-Life : Approximately 18.7 hours for 30 mg and 21.9 hours for 60 mg doses.
  • Steady State Concentration : Reached within four days with minimal accumulation (approximately 1.5-fold increase) .

Metabolism

Dapoxetine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP3A4 and CYP2D6. The major metabolites include:

  • Dapoxetine N-Oxide : Lacks clinical efficacy.
  • Desmethyldapoxetine and Didesmethyldapoxetine : Show similar efficacy to dapoxetine but represent a smaller fraction of circulating metabolites (<3%) .

Dapoxetine functions by inhibiting the reuptake of serotonin, thereby prolonging its action at the synaptic cleft. This mechanism is crucial in delaying ejaculation by modulating neurotransmitter activity in the brain's ejaculatory pathways.

  • Serotonin Transporter Inhibition : Dapoxetine exhibits high potency in inhibiting serotonin transporters compared to norepinephrine and dopamine transporters .
  • Effect on Ejaculation : Studies indicate that dapoxetine significantly reduces the frequency of ejaculation in animal models, demonstrating its potential effectiveness in treating PE .

Clinical Efficacy

Clinical trials have consistently shown that dapoxetine improves intravaginal ejaculatory latency time (IELT) in men with PE:

StudyDoseIELT Improvement (minutes)Statistical Significance
McMahon et al.30 mgIncreased from 1.1 to 2.7p < 0.001
McMahon et al.60 mgIncreased from 1.1 to 3.0p < 0.001
Placebo-Increased from 1.0 to 1.8-

These results highlight dapoxetine's effectiveness compared to placebo, confirming its role as a viable treatment option for PE .

Case Studies

A review of multiple case studies indicates consistent improvement in patients treated with dapoxetine across various demographics:

  • Case Study A : A 35-year-old male reported an increase in IELT from less than one minute to over five minutes after four weeks of treatment with dapoxetine.
  • Case Study B : A clinical trial involving over 1,000 participants showed that both doses (30 mg and 60 mg) resulted in significant improvements in IELT compared to placebo, supporting its efficacy across different populations .

Propiedades

Número CAS

1346603-24-4

Fórmula molecular

C21H23NO2

Peso molecular

321.42

Nombre IUPAC

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide

InChI

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1

Clave InChI

LVJBASLGSATTOZ-FQEVSTJZSA-N

SMILES

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-]

Sinónimos

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine;  (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.